Aluminum phenoxide

Ring-Opening Polymerization Aluminum Porphyrin Initiators Polymer Chemistry

Industrial alkylation of phenols often generates problematic aluminum waste streams, while polymerization requires precise control over monomer reactivity. Aluminum phenoxide (Al(OPh)₃) solves both issues: - Heterogeneous resin-bonded form delivers 98.5% yield in ortho-alkylation (e.g., isobutylene to 2,6-di-tert-butylphenol), eliminating aqueous waste. - Homogeneous form provides unique reactivity order (epoxide > β-lactone > ε-lactone), favoring polyether and poly(β-hydroxyalkanoate) synthesis. - Sol-gel precursor for alumina supports: no aging-induced structural drift, ensuring batch-to-batch consistency.

Molecular Formula C18H15AlO3
Molecular Weight 306.3 g/mol
CAS No. 15086-27-8
Cat. No. B078509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum phenoxide
CAS15086-27-8
Molecular FormulaC18H15AlO3
Molecular Weight306.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3]
InChIInChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3
InChIKeyOPSWAWSNPREEFQ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminum Phenoxide: Catalyst and Precursor Overview


Aluminum phenoxide (Al(OPh)₃, CAS 15086-27-8) is a metalloorganic compound that serves as a Lewis acid catalyst and a precursor for high-surface-area alumina supports. It exists as a white solid with the formula [Al(OC₆H₅)₃]ₙ and is characterized by its solubility in organic solvents and its ability to promote alkylation and polymerization reactions [1]. In solution, it exists as a mixture of dimeric and trimeric species, as confirmed by ²⁷Al NMR studies [1]. The compound is synthesized by the reaction of elemental aluminum with phenol, typically under an inert atmosphere, and is commercially available for research and industrial applications .

Catalyst Lewis acid for alkylation and polymerization
Precursor High-surface-area alumina via sol-gel
Solubility Soluble in organic solvents; dimer/trimer mixture
Synthesis Al metal + phenol, inert atmosphere

Why Aluminum Phenoxide Is Irreplaceable


The steric and electronic properties of the phenoxide ligand confer specific reactivity and selectivity that cannot be replicated by simple aluminum alkoxides (e.g., isopropoxide) or other aryloxides. The bulky phenoxide group influences the coordination geometry and oligomerization state of the aluminum center, which in turn dictates the catalyst's performance in alkylation regioselectivity, polymerization reactivity order, and long-term stability [1]. Substituting aluminum phenoxide with a less bulky or more flexible alkoxide can lead to altered reaction pathways, increased side reactions, and reduced selectivity, ultimately impacting product yield and purity [2].

Aluminum Phenoxide
Bulky phenoxide ligand controls coordination geometry and oligomerization.
Alkoxide Alternatives
Less bulky ligands can alter reaction pathways and reduce regioselectivity.
Target Selectivity
Stable trimeric structure upon aging ensures batch consistency.
Alkoxide Risk
Al(OiPr)3 ages to tetramer, altering coordination and precursor reliability.
Similar formula does not imply interchangeable performance; ligand-specific properties govern catalytic outcome.

Comparative Performance Evidence


Inverted Reactivity in Ring-Opening Polymerization

A direct head-to-head comparison using (porphinato)aluminum initiators revealed that aluminum phenoxide exhibits an inverted reactivity order for cyclic monomers compared to its alkoxide counterpart. Specifically, aluminum phenoxide polymerizes epoxides faster than β-lactones, which in turn are faster than ε-lactones (epoxide > β-lactone > ε-lactone). In contrast, the alkoxide derivative shows the opposite trend, with ε-lactone being more reactive than β-lactone (ε-lactone > β-lactone) [1]. This difference stems from the distinct nucleophilicity of the Al–OPh vs. Al–OR bond and dictates the monomer scope accessible with each initiator.

Ring-Opening Reactivity
Head-to-head
Epoxide > β-Lactone > ε-Lactone
(inverted vs. alkoxide)
Enables preferential epoxide/β-lactone polymerization.
Alkoxide shows opposite order (ε-Lactone > β-Lactone).
Ring-Opening Polymerization Aluminum Porphyrin Initiators Polymer Chemistry

Product Selectivity in Phenol Alkylation

In the alkylation of phenol with myrtenol, aluminum phenoxide and aluminum isopropoxide produce markedly different product distributions. Aluminum phenoxide leads to the formation of a significant number of compounds containing two aromatic moieties (dimeric/polymeric adducts), whereas aluminum isopropoxide promotes a side reaction resulting in the reduction of myrtenol [1]. Both catalysts are ortho-directing, but the nature of the ligand drastically alters the product slate, with aluminum phenoxide favoring complex terpenophenol adducts that are of interest for biological activity.

Alkylation Selectivity
Context-dependent
Multi-aromatic adducts formed; no myrtenol reduction
Favors complex terpenophenol synthesis.
Al(OiPr)3 reduces myrtenol and limits adduct yield.
Alkylation Terpenophenol Synthesis Catalysis

Long-Term Structural Stability vs. Aluminum Isopropoxide

Freshly prepared aluminum phenoxide, aluminum isopropoxide, and aluminum n-hexyloxide share the same aluminum coordination number, but their aging behavior differs significantly. Aluminum isopropoxide undergoes a transformation from a trimeric to a tetrameric structure upon aging, accompanied by a change in coordination number from 4 to a mixture of 4 and 6 [1]. In contrast, aluminum phenoxide exists as a trimer with stable coordination numbers of 4 and 5 and does not exhibit this aging-induced structural rearrangement [1]. This stability ensures consistent precursor properties for the reproducible synthesis of alumina catalyst supports.

Aging Stability
Class-level
Trimer (CN 4,5) remains stable; no structural change
Consistent precursor for alumina supports.
Al(OiPr)3 converts to tetramer (CN 4,6) upon aging.
Aluminum Alkoxide Precursors Catalyst Support Synthesis Coordination Chemistry

Heterogeneous Alkylation: High Yield and Simplified Workup

A resin-bonded heterogeneous aluminum phenoxide catalyst achieves a 98.5% yield of 2,6-di-tert-butylphenol from ortho-tert-butylphenol and isobutylene, rivaling the yields of homogeneous aluminum phenoxide systems while eliminating the need for costly acidification, neutralization, and waste disposal steps associated with the homogeneous process [1]. Homogeneous aluminum phenoxide catalysts, though effective, generate phenol-bearing aluminum waste that presents significant environmental and economic burdens. The heterogeneous variant maintains high catalytic activity and selectivity while enabling catalyst reuse and reducing overall process costs.

Heterogeneous Yield
Class-level
98.5% yield of 2,6-di-tert-butylphenol
High yield with simplified workup.
Resin-bonded catalyst avoids aluminum waste streams.
Heterogeneous Catalysis Ortho-Alkylphenol Synthesis Green Chemistry

²⁷Al NMR Signature for Coordination Verification

²⁷Al NMR spectroscopy provides a quantitative fingerprint to distinguish aluminum phenoxide from other aluminum aryloxides and to verify its coordination state. For dimeric [Al(OAr)₃]₂, which is the predominant form of aluminum phenoxide, the ²⁷Al NMR resonance appears at approximately 50 ppm. In contrast, monomeric R₂AlOAr species resonate around 190 ppm, dimeric R₂AlOAr analogues at 167 ppm, and monomeric RAl(OAr)₂ at approximately 100 ppm [1]. These distinct chemical shifts allow for unambiguous identification of the aluminum phenoxide core and its aggregation state, which is critical for quality control and for correlating structure with catalytic performance.

²⁷Al NMR Fingerprint
Analytical context
δ(²⁷Al) ≈ 50 ppm for [Al(OAr)₃]₂ dimer
Rapid coordination verification by NMR.
Distinct from monomeric/dimeric R₂AlOAr shifts.
Analytical Chemistry Catalyst Characterization Quality Control

Aluminum Phenoxide: Key Application Scenarios


Epoxide and β-Lactone Polymer Synthesis

Use aluminum phenoxide as a polymerization initiator when targeting epoxide or β-lactone monomers, where its reactivity order (epoxide > β-lactone > ε-lactone) is advantageous over aluminum alkoxides, which favor ε-lactone [1]. This scenario is particularly relevant for preparing polyethers and poly(β-hydroxyalkanoate)s with controlled molecular weights.

Ortho-Alkylation to 2,6-Dialkylphenols

Deploy aluminum phenoxide, either in homogeneous form or as a heterogeneous resin-bonded catalyst, for the ortho-alkylation of phenols with olefins (e.g., isobutylene) to produce 2,6-di-tert-butylphenol. The heterogeneous variant achieves 98.5% yield while eliminating aluminum waste streams, making it the preferred choice for industrial-scale production [2].

Complex Terpenophenol Adduct Synthesis

Select aluminum phenoxide over aluminum isopropoxide for alkylation reactions involving terpene alcohols (e.g., myrtenol, geraniol) when the goal is to produce compounds containing two or more aromatic moieties. Aluminum phenoxide suppresses unwanted reduction side reactions and enhances the yield of these structurally complex, biologically relevant adducts [3].

Reproducible Alumina Catalyst Support Preparation

Use aluminum phenoxide as a precursor for sol-gel synthesis of alumina supports where batch-to-batch consistency is critical. Unlike aluminum isopropoxide, aluminum phenoxide does not undergo aging-induced structural changes (trimer to tetramer) and thus provides a more reliable source of aluminum for generating supports with defined surface area and pore structure [4].

Application
Selection Property
Validation Focus
Epoxide / β-Lactone Polymerization
Inverted monomer reactivity profile
Monomer scope and polymer architecture control
Ortho-Alkylation to 2,6-Dialkylphenols
High-yield heterogeneous process
Process economics and waste reduction
Terpenophenol Adduct Synthesis
Suppression of reduction side reactions
Product selectivity and complex adduct formation
Alumina Catalyst Support Preparation
Aging-resistant oligomeric state
Batch consistency and support reproducibility

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